molecular formula C18H16F3N3O3S B6428203 2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile CAS No. 2034618-38-5

2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile

Cat. No.: B6428203
CAS No.: 2034618-38-5
M. Wt: 411.4 g/mol
InChI Key: TUIFMNJREPDNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-4-carbonitrile core substituted at the 2-position with an ether-linked piperidine moiety. The piperidine ring is further modified by a 3-(trifluoromethyl)benzenesulfonyl group at the 1-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to binding interactions in biological targets, such as kinases or G protein-coupled receptors (GPCRs) . The pyridine-4-carbonitrile core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor antagonism .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c19-18(20,21)14-3-1-5-16(10-14)28(25,26)24-8-2-4-15(12-24)27-17-9-13(11-22)6-7-23-17/h1,3,5-7,9-10,15H,2,4,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIFMNJREPDNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile, also known by its CAS number 2380056-35-7, is a complex organic molecule that has gained attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, highlighting its relevance in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N3O3S, with a molecular weight of approximately 425.43 g/mol. The structure features a pyridine ring substituted with a carbonitrile group and a piperidine moiety linked through an ether bond to a trifluoromethylbenzenesulfonyl group. The trifluoromethyl group is known to enhance lipophilicity and modulate biological activity.

PropertyValue
Molecular FormulaC19H18F3N3O3S
Molecular Weight425.43 g/mol
CAS Number2380056-35-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Intermediate : This is achieved through nucleophilic substitution reactions.
  • Introduction of the Trifluoromethyl Group : This step usually employs a trifluoromethylating agent.
  • Sulfonylation : The benzenesulfonyl group is introduced using sulfonyl chloride derivatives.
  • Coupling with Pyridine : The final coupling step involves nucleophilic substitution between the piperidine derivative and a pyridine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups enhance binding affinity to various enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may inhibit certain proteolytic enzymes, influencing pathways related to inflammation and cancer progression.

Case Studies

  • Inhibition of ADAMTS7 : A structural analog was tested for its ability to inhibit ADAMTS7, an aggrecanase implicated in arthritis. The molecular docking studies indicated favorable interactions within the active site, suggesting potential therapeutic applications in joint diseases .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. Similar mechanisms may be expected for this compound due to its structural similarities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis of their physicochemical properties, synthetic complexity, and inferred biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₉H₁₆F₃N₃O₃S 435.41 Pyridine-4-carbonitrile core, ether-linked piperidine, 3-CF₃-benzenesulfonyl substituent
BK80121 (2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile) C₁₈H₂₂N₄OS 342.46 Thiazolemethyl substituent on piperidine; lacks sulfonyl group
4'-(3-Piperidin-1-yl-pyrrolidine-1-sulfonyl)-biphenyl-4-carbonitrile C₂₂H₂₄N₄O₂S 424.52 Biphenyl carbonitrile core, pyrrolidine-piperidine-sulfonyl linker
L-742694 (2(S)-[3,5-bis(trifluoromethyl)benzyloxy]-3(S)-phenylmorpholine derivative) C₂₀H₁₈F₆N₂O₂ 464.37 Morpholine core, dual CF₃ groups, benzyloxy substituent
SR140333 (NK1 receptor antagonist) C₃₄H₃₄Cl₂N₄O₂S 665.63 Piperidine-sulfonamide linker, dichlorophenyl and isopropoxyphenyl groups

Key Observations:

Core Heterocycle Variations The target compound’s pyridine-4-carbonitrile core differs from morpholine (L-742694) or biphenyl (4'-sulfonyl-biphenyl) systems. Pyridine derivatives generally exhibit higher metabolic stability compared to morpholine analogs .

SR140333’s sulfonamide linker demonstrates how sulfonyl group placement affects receptor selectivity (e.g., NK1 vs. NK2 antagonism) .

Trifluoromethyl (CF₃) Substituents The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs like BK80121 (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

The ether linkage between pyridine and piperidine is synthetically straightforward compared to the amide linkers in SR140333 .

Inferred Pharmacological Profiles

  • Kinase Inhibition : Pyridine-4-carbonitrile derivatives (e.g., BK80120 ) often target kinases like JAK or EGFR. The target compound’s CF₃ and sulfonyl groups may enhance ATP-binding pocket interactions.
  • The sulfonyl group could mimic sulfonamide-based GPCR ligands .
  • Metabolic Stability: The CF₃ group and sulfonyl linkage may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.